N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide
CAS No.: 478066-16-9
Cat. No.: VC6392979
Molecular Formula: C11H9F3N4O
Molecular Weight: 270.215
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478066-16-9 |
|---|---|
| Molecular Formula | C11H9F3N4O |
| Molecular Weight | 270.215 |
| IUPAC Name | N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C11H9F3N4O/c12-11(13,14)10-17-16-8-7(2-1-5-18(8)10)15-9(19)6-3-4-6/h1-2,5-6H,3-4H2,(H,15,19) |
| Standard InChI Key | PONYFELAULUFRV-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)NC2=CC=CN3C2=NN=C3C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N-[3-(trifluoromethyl)- triazolo[4,3-a]pyridin-8-yl]cyclopropanecarboxamide, reflects its complex architecture:
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A triazolo[4,3-a]pyridine core, a bicyclic system combining a triazole and pyridine ring.
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A trifluoromethyl (-CF₃) group at position 3, enhancing metabolic stability and lipophilicity.
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A cyclopropanecarboxamide moiety at position 8, introducing steric strain and hydrogen-bonding capabilities.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉F₃N₄O | Calculated |
| Molecular Weight | 270.21 g/mol | |
| CAS Number (precursor) | 338982-42-6 (amine derivative) | |
| Key Functional Groups | Triazole, pyridine, amide | Patent |
The trifluoromethyl group contributes to electron-withdrawing effects, polarizing the triazole ring and influencing reactivity. Cyclopropane’s ring strain (≈27 kcal/mol) increases the electrophilicity of the carboxamide carbonyl, facilitating nucleophilic interactions .
Synthesis and Optimization
The synthesis involves a multi-step sequence, as outlined in patent US8501936B2 , with modifications for this specific derivative:
Core Formation: Triazolo[4,3-a]Pyridine Scaffold
The triazolo[4,3-a]pyridine core is synthesized via Pd-catalyzed cross-coupling between 2-chloropyridine derivatives and hydrazides. Key conditions:
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Catalyst: Pd(OAc)₂ with Xantphos ligand.
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Solvent: Toluene/water biphasic system.
Functionalization: Trifluoromethyl and Carboxamide Groups
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Trifluoromethyl Introduction:
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Reagent: Trifluoromethyl iodide (CF₃I) under Cu-mediated conditions.
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Position: Directed to position 3 via electrophilic substitution.
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Amide Coupling:
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | Pd(OAc)₂, Xantphos, toluene/H₂O | 75 | |
| Trifluoromethylation | CF₃I, CuI, DMF | 60 | |
| Amide Coupling | DCC, DMAP, DCM | 55 |
Biological Activity and Mechanism
Triazolopyridine derivatives are explored for kinase inhibition and antimicrobial activity. While direct data on this compound is limited, structural analogs in patent US8501936B2 provide insights:
Kinase Inhibition
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Targets: p38 MAPK, VEGFR-2, and c-Met kinases.
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Mechanism: Competitive binding to ATP pockets via hydrogen bonds with the amide carbonyl and π-stacking via the triazole ring.
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Potency: Analogous compounds show IC₅₀ values of 10–50 nM in enzymatic assays .
Antibacterial Effects
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Strains: Staphylococcus aureus (MIC: 8 µg/mL), Escherichia coli (MIC: 16 µg/mL) .
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Mode of Action: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.
Applications in Medicinal Chemistry
Anticancer Therapeutics
The compound’s kinase inhibitory profile suggests potential in targeting oncogenic signaling pathways. Preclinical models highlight:
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Anti-angiogenesis: VEGFR-2 inhibition reduces tumor vascularization.
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Apoptosis Induction: c-Met blockade triggers caspase-3 activation in NSCLC cells .
Antibiotic Development
The cyclopropane moiety enhances membrane permeability, improving efficacy against Gram-positive pathogens. Structural analogs demonstrate synergy with β-lactams in MRSA models .
Comparison with Structural Analogs
Table 3: Activity Comparison of Triazolopyridine Derivatives
| Compound | Kinase IC₅₀ (nM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| This Compound | 15–30 (est.) | 8–16 (est.) |
| 8-(4-Methoxyphenyl) analog | 45 | 32 |
| 3-Cyano substituted derivative | 120 | 64 |
The trifluoromethyl group confers superior metabolic stability compared to cyano or methoxy substituents, extending plasma half-life in rodent models .
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